molecular formula C12H14O4 B3965901 methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate

methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate

Cat. No. B3965901
M. Wt: 222.24 g/mol
InChI Key: PLTMWDJLYFXKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a furoate ester that is synthesized through a multi-step process, and its structure makes it a promising candidate for use in drug development and other chemical applications. In

Scientific Research Applications

Methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate has potential applications in various scientific fields, including drug development, organic synthesis, and material science. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It also has potential applications in the synthesis of other organic compounds, as its unique structure allows for the formation of complex molecules. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the production of inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation in models of acute lung injury and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate in lab experiments is its unique structure, which allows for the formation of complex molecules. Additionally, this compound has been shown to have a range of biological activities, making it a promising candidate for the development of new drugs and materials. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which requires careful attention to detail and precise control of reaction conditions to achieve a high yield.

Future Directions

There are several future directions for research on methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Other future directions for research on this compound include the development of more efficient synthesis methods and the exploration of its potential as a catalyst in organic synthesis reactions.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique structure and range of biological activities make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)11-6-5-9(16-11)7-8-3-2-4-10(8)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMWDJLYFXKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CC2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate
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